

Sotorasib-d7 Reference Standard: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Sotorasib-d7	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical characterization of the **Sotorasib-d7** reference standard. **Sotorasib-d7**, a deuterium-labeled version of the potent and selective KRAS G12C inhibitor Sotorasib, serves as an essential internal standard for quantitative bioanalytical assays by mass spectrometry.[1] This document outlines the key quality attributes, detailed experimental protocols for its analysis, and relevant biological context for its application in research and development.

Quantitative Data Summary

The following tables summarize the key analytical data for a representative batch of **Sotorasib-d7** reference standard.

Table 1: General Information



Parameter	Specification	
Chemical Name	4-((S)-4-acryloyl-2-methylpiperazin-1-yl)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-isopropyl-4-methylpyridin-3-yl-d7)pyrido[2,3-d]pyrimidin-2(1H)-one	
Molecular Formula	C30H23D7F2N6O3	
Molecular Weight	567.65 g/mol	
CAS Number	Not available (deuterated analog)	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	
Storage	Store at -20°C to -80°C under nitrogen.[1]	

Table 2: Purity and Identity

Test	Method	Result
Identity	¹ H NMR, Mass Spec	Conforms to structure
Purity (Chromatographic)	HPLC-UV	99.8%
Isotopic Purity	Mass Spectrometry	99.5%
Deuterium Incorporation	Mass Spectrometry	>99% atom % D

Table 3: Residual Impurities

Test	Method	Result
Residual Solvents	GC-HS	Meets USP <467> limits
Water Content	Karl Fischer Titration	0.15%

Experimental Protocols



Detailed methodologies for the key analytical tests performed on the **Sotorasib-d7** reference standard are provided below.

Identification by NMR Spectroscopy

- Objective: To confirm the chemical structure of Sotorasib-d7.
- Instrumentation: 400 MHz NMR Spectrometer.
- · Protocol:
 - Prepare a sample solution by dissolving approximately 5 mg of the Sotorasib-d7 reference standard in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Acquire a one-dimensional proton (¹H) NMR spectrum.
 - The resulting spectrum is compared to the known spectrum of Sotorasib, confirming the presence of characteristic peaks and the absence of signals corresponding to the deuterated positions.

Purity Determination by HPLC-UV

- Objective: To determine the chromatographic purity of the **Sotorasib-d7** reference standard.
- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Protocol:
 - Column: C18, 4.6 x 150 mm, 3.5 μm.
 - Mobile Phase: A gradient of Acetonitrile and 0.1% Orthophosphoric Acid in water.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 221 nm.[2]
 - Injection Volume: 10 μL.



 Procedure: A solution of Sotorasib-d7 is prepared in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Isotopic Purity and Deuterium Incorporation by Mass Spectrometry

- Objective: To confirm the molecular weight and determine the isotopic purity and the extent of deuterium incorporation.
- Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS).
- Protocol:
 - Chromatography: A rapid LC method is used to introduce the sample into the mass spectrometer.
 - Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is used.
 - Data Acquisition: Full scan mass spectra are acquired over a mass-to-charge (m/z) range that includes the expected molecular ions of **Sotorasib-d7** and any potential nondeuterated or partially deuterated species.
 - Analysis: The isotopic distribution of the molecular ion cluster is analyzed to confirm the number of deuterium atoms and to calculate the isotopic purity.

Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

- Objective: To identify and quantify any residual solvents from the manufacturing process.
- Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
- Protocol:

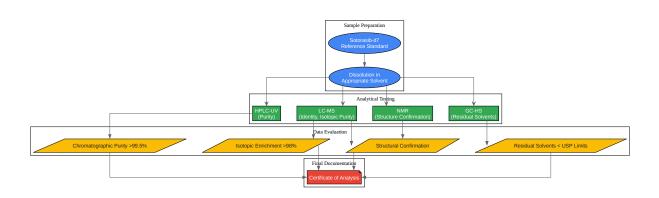


- Accurately weigh about 100 mg of the Sotorasib-d7 reference standard into a headspace vial.
- Add a suitable solvent (e.g., DMSO) and seal the vial.
- The vial is heated in the headspace autosampler to allow volatile solvents to partition into the gas phase.
- A sample of the headspace gas is injected into the GC.
- The retention times and peak areas of any detected solvents are compared to those of known solvent standards for identification and quantification, according to USP <467> guidelines.[3][4]

Visualizations

Diagrams illustrating key workflows and biological pathways are provided below.

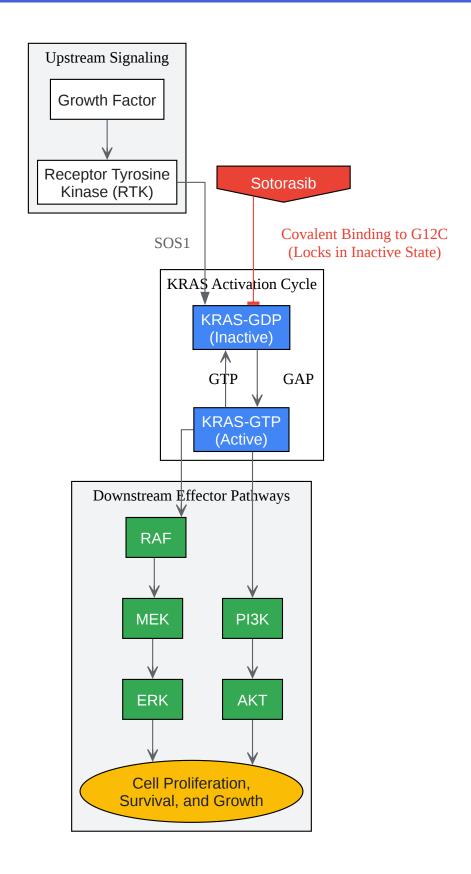




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Analytical Workflow for **Sotorasib-d7** Reference Standard.





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KRAS Signaling Pathway and Sotorasib Inhibition.



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